(3-Hydroxypyrrolidin-1-yl)acetic acid
Overview
Description
(3-Hydroxypyrrolidin-1-yl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to interact with various biological targets, contributing to their diverse biological and clinical applications .
Mode of Action
Pyrrolidine and indole derivatives, which share structural similarities with this compound, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s predicted boiling point is 3240±320 °C, and its density is 1332±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxypyrrolidin-1-yl)acetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the hydroxylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. This can be achieved using reagents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding pyrrolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the hydroxyl and acetic acid groups.
(3-Hydroxy-2-pyrrolidinone): A similar compound with a hydroxyl group and a lactam ring.
(3-Hydroxy-1-pyrrolidinecarboxylic acid): A compound with a hydroxyl group and a carboxylic acid moiety at different positions.
Uniqueness: (3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and potential therapeutic uses .
Properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600276 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258530-57-3 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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